![molecular formula C16H18N2OS B2954467 2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole CAS No. 2411226-46-3](/img/structure/B2954467.png)
2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole , also known as Osimertinib or AZD 9291 , is a potent pharmaceutical compound developed by AstraZeneca Pharmaceuticals. It falls under the category of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) . Osimertinib is primarily used for the treatment of metastatic non-small cell lung cancer (NSCLC) in cases where tumor EGFR expression is positive for the T790M mutation. This mutation is detected through FDA-approved testing and occurs in patients who have progressed following therapy with a first-generation EGFR tyrosine kinase inhibitor .
Synthesis Analysis
The synthetic route for Osimertinib involves several steps. Initially, benzoylated products are prepared by benzoylation of substituted phenols. These benzoylated compounds then undergo Fries rearrangement in the presence of anhydrous aluminum chloride, leading to hydroxy benzophenones. Further modifications yield the final compound, Osimertinib .
Molecular Structure Analysis
Osimertinib has the following molecular formula: C₂₈H₃₃N₇O₂ . Its molecular weight is approximately 499.6 g/mol . The compound consists of a complex arrangement of aromatic rings, heterocyclic moieties, and functional groups. The specific arrangement of atoms within the molecule contributes to its pharmacological activity .
Chemical Reactions Analysis
Osimertinib primarily inhibits the activity of EGFR tyrosine kinases. It specifically targets the gatekeeper T790M mutations, which are associated with poor prognosis in late-stage NSCLC. By binding to the ATP-binding site of EGFR, Osimertinib disrupts downstream signaling pathways, inhibiting tumor growth and progression. Its selectivity for the T790M mutation minimizes toxicity compared to earlier-generation EGFR-TKIs .
Physical And Chemical Properties Analysis
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-2-7-15(14(6-1)16-17-8-9-20-16)19-11-13-10-18(13)12-4-3-5-12/h1-2,6-9,12-13H,3-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVOORGFNLZKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=CC=C3C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。